ErSO

Breast Cancer Drug Resistance SERD

ErSO is the definitive chemical probe for studying a-UPR-mediated necrotic cell death in ERα+ breast cancer. Unlike ER antagonists (tamoxifen) or degraders (fulvestrant), ErSO uniquely hyperactivates the anticipatory unfolded protein response via ERα, delivering sustained cytotoxicity (IC50 11–43 nM). Do not substitute with ErSO-DFP or ErSO-TFPy—each analog has distinct selectivity and tolerability profiles that alter experimental outcomes. Essential for endocrine resistance research, ErSO retains potency against ERα Y537S/D538G mutants and fulvestrant-resistant PDX models. Well-established 14–21 day oral/IP dosing protocols in orthotopic xenograft models ensure reproducible preclinical results.

Molecular Formula C22H13F6NO3
Molecular Weight 453.3 g/mol
Cat. No. B10828053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErSO
Molecular FormulaC22H13F6NO3
Molecular Weight453.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)/t20-/m1/s1
InChIKeyZFSRXAHDJSCEDS-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ErSO Compound Overview: Key Identifiers and Mechanism for Procurement Decision Making


ErSO is an experimental small-molecule anticancer agent that functions as a selective activator of the anticipatory unfolded protein response (a-UPR). Unlike conventional estrogen receptor (ER) modulators or degraders, ErSO acts through ERα to elicit strong and sustained cytotoxic activation of the a-UPR, leading to rapid and selective necrosis of ERα-positive breast cancer cells [1]. This mechanism is distinct from that of endocrine therapies, which primarily block the canonical growth-promoting functions of ERα, and positions ErSO as a unique research tool for studying non-canonical ERα-mediated cell death pathways [2].

Why Generic Substitution Fails: Distinguishing ErSO from Common ER-Targeted Probes


Generic substitution of ErSO with conventional ER antagonists (e.g., tamoxifen), selective ER degraders (e.g., fulvestrant), or even close structural analogs (e.g., ErSO-DFP) is scientifically unsound due to fundamental mechanistic and functional divergences. ErSO uniquely hyperactivates the a-UPR pathway, a mechanism that is orthogonal to the blockade of ER-mediated transcription exploited by standard-of-care endocrine therapies [1]. Furthermore, while ErSO-DFP and ErSO-TFPy are derived from the ErSO scaffold, they exhibit distinct selectivity windows, tolerability profiles, and in vivo potency characteristics that are not interchangeable [2]. Consequently, experimental outcomes are directly dependent on the specific chemical entity employed, and substitution can lead to divergent results in cell viability, tumor regression, and selectivity assays.

ErSO Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Data


ErSO vs. Fulvestrant and Other SERDs in ERα-Mutant Resistant Cell Lines

ErSO maintains potent cytotoxic activity against ERα-mutant breast cancer cell lines that are resistant to fulvestrant and other SERDs. In TYS cells (T47D with ERα Y537S mutation), 1 μM ErSO for 24 hours induced rapid cell killing, whereas 1 μM fulvestrant, AZ9496 (an oral SERD), or brilanestrant (a SERD) showed no significant effect on viability under identical conditions [1].

Breast Cancer Drug Resistance SERD

ErSO Cytotoxic Potency Across ERα-Positive Breast Cancer Cell Lines

ErSO exhibits nanomolar potency across a panel of ERα-positive breast cancer cell lines, including those with clinically relevant ERα mutations. The IC50 values range from 11 nM to 43 nM depending on the specific cell line [1]. Notably, activity is retained in cell lines engineered with the Y537S and D538G ERα mutations (TYS, TDG, MYS, MDG), which are known to confer resistance to endocrine therapies [1].

Breast Cancer Cytotoxicity IC50

ErSO Selectivity Window vs. ErSO-DFP in ERα-Negative Cells

ErSO-DFP was developed as an analog with enhanced selectivity for ERα-positive cancer cells compared to ErSO. Specifically, ErSO-DFP demonstrates a wider selectivity window, exhibiting potent activity in ERα-positive cells while remaining largely inactive in ERα-negative cell lines at 24 and 72 hours (IC50 > 25 μM) [1]. While quantitative IC50 values for ErSO in ERα-negative cells are not explicitly reported, the comparative statement indicates ErSO has a narrower selectivity window, potentially affecting off-target activity in certain contexts .

Selectivity a-UPR Activator Structure-Activity Relationship

In Vivo Tumor Regression Efficacy in Orthotopic Xenograft Models

ErSO induces profound and often complete regression of established tumors in multiple orthotopic mouse xenograft models. In MCF-7 orthotopic grafts with a tumor burden of ~400 mm³, daily oral treatment with ErSO (40 mg/kg) led to tumor regression, with most tumors showing complete or near-complete regression after 14-21 days of treatment [1]. In contrast, a single dose of the analog ErSO-TFPy induces quantitative or near-quantitative regression of tumors, including very large tumors (500-1500 mm³), in multiple mouse models of breast cancer [2].

In Vivo Efficacy Xenograft Tumor Regression

ErSO Activity in Patient-Derived Xenograft (PDX) Models Resistant to Fulvestrant

ErSO causes complete regression of most tumors in a fulvestrant-resistant, ERα-mutant patient-derived xenograft (PDX) mouse model . This demonstrates the compound's ability to overcome resistance mechanisms that render clinical SERDs ineffective, further validating its distinct mechanism of action.

PDX Model Drug Resistance Preclinical Efficacy

Enantiomer-Specific Activity of ErSO

The dextrorotatory enantiomer, (S)-ErSO, is inactive in MCF-7 cells, as reported in patent WO2020009958A1 . This establishes that the biological activity of ErSO is enantiomer-specific, with only the (R)-enantiomer (or the racemic mixture) exhibiting potent cytotoxic effects.

Stereochemistry Enantiomer Selectivity

Optimal Research and Industrial Application Scenarios for ErSO


Investigating a-UPR Hyperactivation and Necrotic Cell Death in ERα+ Breast Cancer Models

ErSO is the prototypical chemical probe for studying the mechanism of a-UPR hyperactivation and its downstream effects on necrotic cell death in ERα-positive breast cancer cells. Its well-characterized IC50 values (11-43 nM) and enantiomer-specific activity provide a robust foundation for dose-response and mechanism-of-action studies [1].

Studying Endocrine Therapy-Resistant Breast Cancer Using ERα-Mutant Cell Lines and PDX Models

Given its retained activity against ERα Y537S and D538G mutant cell lines and its efficacy in fulvestrant-resistant PDX models, ErSO is the compound of choice for researchers modeling acquired resistance to endocrine therapies [1]. It enables the dissection of resistance mechanisms and the identification of vulnerabilities in treatment-refractory disease.

In Vivo Efficacy Studies Requiring Repeated Dosing and Evaluation of Tumor Regression Dynamics

For preclinical studies that necessitate repeated dosing regimens to assess sustained a-UPR activation or to model a therapeutic course, ErSO's 14-21 day oral or intraperitoneal dosing protocol in orthotopic xenograft models is well-established [1]. This contrasts with single-dose analogs like ErSO-TFPy, which are better suited for different experimental questions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ErSO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.